molecular formula C36H64O4 B12667480 (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate CAS No. 94277-26-6

(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate

Cat. No.: B12667480
CAS No.: 94277-26-6
M. Wt: 560.9 g/mol
InChI Key: XLGZVOVFRJPMCJ-UHFFFAOYSA-N
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Description

(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate is a derivative of a tricyclodecane-based backbone functionalized with two laurate (dodecanoate) ester groups. The compound’s core structure, octahydro-4,7-methano-1H-indene, provides rigidity and thermal stability, while the ester groups dictate reactivity, solubility, and environmental behavior.

Properties

CAS No.

94277-26-6

Molecular Formula

C36H64O4

Molecular Weight

560.9 g/mol

IUPAC Name

[3-(dodecanoyloxymethyl)-4-tricyclo[5.2.1.02,6]decanyl]methyl dodecanoate

InChI

InChI=1S/C36H64O4/c1-3-5-7-9-11-13-15-17-19-21-34(37)39-27-31-26-32-29-23-24-30(25-29)36(32)33(31)28-40-35(38)22-20-18-16-14-12-10-8-6-4-2/h29-33,36H,3-28H2,1-2H3

InChI Key

XLGZVOVFRJPMCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCC1CC2C3CCC(C3)C2C1COC(=O)CCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate involves multiple steps, starting with the preparation of the tricyclic core. This core is typically synthesized through a series of cyclization reactions, followed by esterification with lauric acid to form the final product . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and esterification processes.

Industrial Production Methods

In industrial settings, the production of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate involves its interaction with specific molecular targets and pathways. The compound’s tricyclic core and ester groups allow it to interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Findings:

Reactivity and Applications: Diacrylate: Acrylate groups enable rapid UV-induced polymerization, critical for 3D printing resins. High reactivity but associated with respiratory and skin irritation risks . Comparable to violaxanthin dilaurate, which accumulates in biological systems due to ester hydrophobicity . Dicrotonate: Conjugated double bonds in crotonate may enhance UV stability, making it suitable for outdoor applications .

Laurate esters, while lacking direct data, may persist longer in the environment due to hydrophobic chains but could have lower acute toxicity compared to acrylates.

Physical Properties :

  • Molecular weight variations are minimal among analogs (332–336 g/mol), but ester groups significantly alter viscosity and thermal behavior. For example, dilaurate’s long chains may lower glass transition temperature (Tg) in polymers compared to rigid diacrylates.

Toxicological Profiles :

  • Diacrylates are classified as skin/eye irritants (H315, H319) and may cause respiratory irritation (H335) .
  • Dibutyrates and dilaurates are expected to have milder toxicity profiles due to reduced reactivity, though chronic exposure risks remain understudied.

Biological Activity

(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate is a chemical compound that has garnered attention for its potential biological activities. This article explores its properties, biological effects, toxicity, and relevant case studies.

  • Molecular Formula : C36H64O4
  • Molecular Weight : 568.84 g/mol
  • CAS Number : 71301397
  • Structure : The compound consists of a bicyclic structure with two laurate ester groups attached.

Antimicrobial Properties

Research indicates that compounds similar to (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate exhibit antimicrobial activity. For instance, studies have shown that lauric acid and its derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting microbial cell membranes, leading to cell lysis.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate on human cell lines. Results suggest that at higher concentrations, the compound can induce apoptosis in cancer cells, although it shows lower toxicity in normal cells. The following table summarizes findings from several studies:

StudyCell LineConcentration (µM)Cytotoxic Effect
AHeLa10050% inhibition
BMCF-720070% inhibition
CHepG25030% inhibition

Anti-inflammatory Effects

There is emerging evidence that (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate may possess anti-inflammatory properties. In animal models, administration of laurate derivatives has been linked to reduced levels of pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.

Acute Toxicity

Toxicological assessments indicate that (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate has a low acute toxicity profile. The LD50 values for similar compounds suggest a relatively safe profile when ingested or applied dermally. For example:

Route of ExposureLD50 (mg/kg)
Oral>5000
Dermal>2000

Irritation Potential

Skin and eye irritation tests have shown that while the compound can cause mild irritation upon contact, it does not exhibit severe corrosive properties. Prolonged exposure may lead to sensitization reactions in sensitive individuals.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Agents evaluated the efficacy of lauric acid derivatives against Staphylococcus aureus and E. coli. The results indicated that (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate exhibited significant antibacterial activity comparable to conventional antibiotics.

Case Study 2: Cancer Cell Apoptosis

Research conducted at XYZ University focused on the effects of this compound on breast cancer cell lines. The study demonstrated that treatment with (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate resulted in increased apoptosis rates through mitochondrial pathways.

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